Methylphenylphosphinic acid
Overview
Description
Methylphenylphosphinic acid is an organophosphorus compound with the chemical formula C7H9O2P. It is characterized by a central phosphorus atom bonded to a hydroxy group, a methyl group, and a phenyl group. This compound is known for its applications in various fields, including polymer additives, flame retardants, and bifunctional catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphenylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Phosphinic acid+Methyl iodide→Methylphenylphosphinic acid+Sodium iodide
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methylphenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in substitution reactions where the phenyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphinic acids .
Scientific Research Applications
Methylphenylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic reactions, particularly in the synthesis of arylamines.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used as a flame retardant in polymers and as an additive to enhance the mechanical properties and heat resistance of materials
Mechanism of Action
The mechanism of action of methylphenylphosphinic acid involves its interaction with specific molecular targets. In catalytic applications, it acts as a bifunctional catalyst, facilitating the formation of bonds between organic molecules. In biological systems, its derivatives may inhibit or activate specific enzymes, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative used .
Comparison with Similar Compounds
Diphenylphosphinic acid: Similar in structure but with two phenyl groups instead of one methyl and one phenyl group.
Methylphosphinic acid: Lacks the phenyl group, making it less versatile in certain applications.
Phenylphosphinic acid: Contains only one phenyl group and a hydrogen atom instead of a methyl group.
Uniqueness: Methylphenylphosphinic acid is unique due to its balanced structure, which provides both hydrophobic (phenyl group) and hydrophilic (methyl group) properties. This balance makes it particularly useful in applications requiring both solubility and reactivity .
Properties
IUPAC Name |
methyl(phenyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJCJLHZCBFPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323126 | |
Record name | METHYLPHENYLPHOSPHINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-13-0 | |
Record name | 4271-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYLPHENYLPHOSPHINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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